3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile
Description
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a heterocyclic organic compound characterized by a benzonitrile core substituted with a 1,4-diazepane ring and a thiolan (tetrahydrothiophene) moiety. The diazepane ring introduces conformational flexibility, while the thiolan group contributes sulfur-based electronic effects. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDYZSMZCXPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiolan and diazepane rings. These rings are then linked to the benzonitrile group through a series of reactions that may include cyclization, substitution, and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiolan ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring may yield sulfoxides, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential drug candidate.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile exerts its effects depends on its interaction with molecular targets. The thiolan and diazepane rings may interact with specific enzymes or receptors, influencing biological pathways. The benzonitrile group can also play a role in binding to molecular targets, affecting the compound’s overall activity.
Comparison with Similar Compounds
Key Structural Differences:
- Target Compound : Features a 1,4-diazepane-thiolan substituent, offering a sulfur atom for redox activity and a seven-membered ring for steric modulation.
- Patent Compounds: Utilize carbazole and phenoxazine groups, which are rigid, planar aromatic systems that enhance π-stacking and charge transport in OLEDs .
Electronic and Thermal Properties
- Thermal Stability : Thiolan’s saturated structure could improve thermal stability relative to aromatic substituents, which may degrade under prolonged OLED operation .
Hypothetical Data Table
Biological Activity
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a diazepane ring and a thiolane moiety. These components suggest potential interactions with biological targets, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 270.36 g/mol
The compound features a benzonitrile group, which is known for its ability to participate in various chemical reactions, enhancing its biological activity.
Antioxidant Properties
Research indicates that compounds containing thiolane and diazepane structures exhibit significant antioxidant activity . This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. The presence of nitrogen and sulfur atoms in the structure suggests potential binding sites that could facilitate these interactions.
Study 1: Inhibition of PD-1/PD-L1 Interaction
A related compound with structural similarities was evaluated for its ability to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The compound exhibited an IC value of 8.52 μM, indicating moderate potency against this target. Such findings suggest that this compound may possess similar inhibitory effects due to its structural characteristics .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related diazepane derivatives. These compounds demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to their antioxidant capabilities and modulation of signaling pathways involved in cell survival .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
